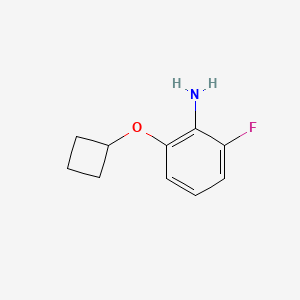
2-Cyclobutoxy-6-fluoroaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclobutoxy-6-fluoroaniline is an organic compound with the molecular formula C10H12FNO and a molecular weight of 181.21 g/mol . This compound is characterized by the presence of a cyclobutoxy group and a fluorine atom attached to an aniline ring. It is primarily used in research and development within the fields of chemistry and pharmaceuticals.
Vorbereitungsmethoden
The synthesis of 2-Cyclobutoxy-6-fluoroaniline can be achieved through various synthetic routes. One common method involves the nucleophilic substitution of a halogenated precursor with a cyclobutoxy group. The reaction typically requires the use of a base, such as sodium hydride, and is conducted under an inert atmosphere to prevent unwanted side reactions . Industrial production methods may involve the use of palladium-catalyzed amination reactions, which offer high yields and selectivity .
Analyse Chemischer Reaktionen
2-Cyclobutoxy-6-fluoroaniline undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of cyclobutoxy-substituted anilines.
Substitution: The fluorine atom in this compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Wissenschaftliche Forschungsanwendungen
2-Cyclobutoxy-6-fluoroaniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: This compound can be used to study the effects of fluorinated anilines on biological systems, including their interactions with enzymes and receptors.
Medicine: Research into the potential therapeutic applications of this compound includes its use as a precursor for the development of new pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-Cyclobutoxy-6-fluoroaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for these targets. Additionally, the cyclobutoxy group may influence the compound’s overall conformation and reactivity, contributing to its unique biological and chemical properties .
Vergleich Mit ähnlichen Verbindungen
2-Cyclobutoxy-6-fluoroaniline can be compared with other fluorinated anilines, such as:
- 2-Fluoroaniline
- 3-Fluoroaniline
- 4-Fluoroaniline
These compounds share similar structural features but differ in the position of the fluorine atom on the aniline ring. The presence of the cyclobutoxy group in this compound distinguishes it from these other fluorinated anilines, providing unique chemical and biological properties .
Eigenschaften
Molekularformel |
C10H12FNO |
|---|---|
Molekulargewicht |
181.21 g/mol |
IUPAC-Name |
2-cyclobutyloxy-6-fluoroaniline |
InChI |
InChI=1S/C10H12FNO/c11-8-5-2-6-9(10(8)12)13-7-3-1-4-7/h2,5-7H,1,3-4,12H2 |
InChI-Schlüssel |
CVVKHACKSBAJKP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C1)OC2=C(C(=CC=C2)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


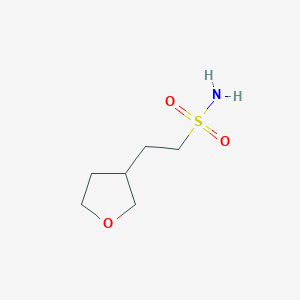
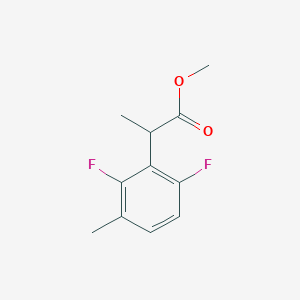
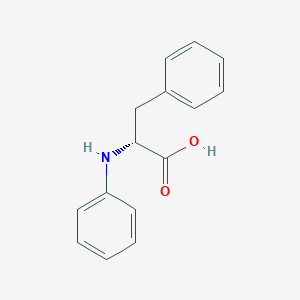
![2-chloro-N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}acetamide](/img/structure/B13306295.png)
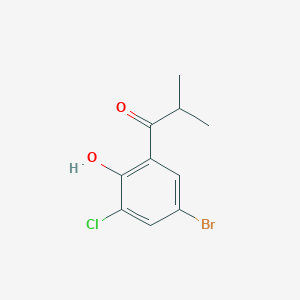
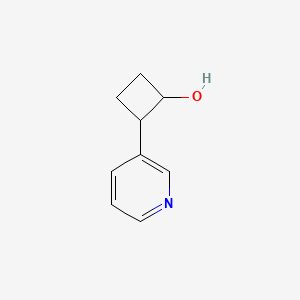
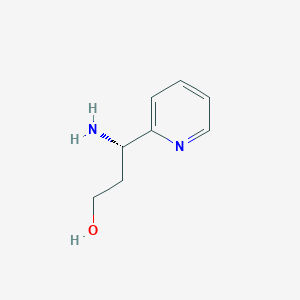
![4-{[(Benzyloxy)carbonyl]amino}-2-chlorobenzoic acid](/img/structure/B13306315.png)
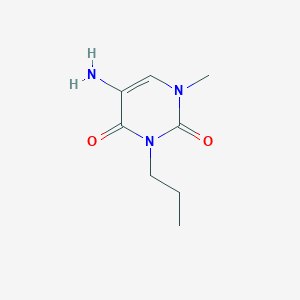
![N-[1-(4-Methoxyphenyl)propyl]cyclopropanamine](/img/structure/B13306333.png)
![1-[(3-Bromothiophen-2-YL)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13306339.png)
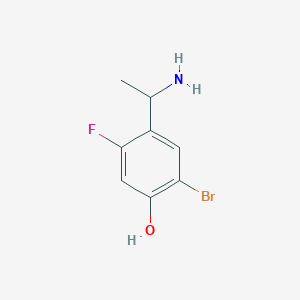

![5-Bromo-1-[(1-methylpyrrolidin-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13306348.png)
